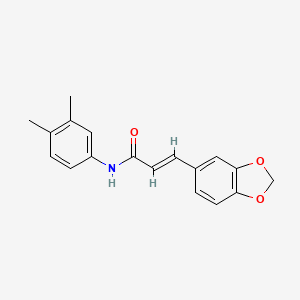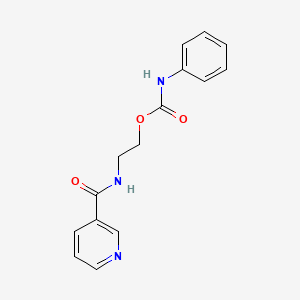
2-(ニコチンアミド)エチルフェニルカルバメート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Nicotinamido)ethyl phenylcarbamate is a carbamate derivative with the molecular formula C15H15N3O3 and a molecular weight of 285.303.
科学的研究の応用
2-(Nicotinamido)ethyl phenylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of polymers and other materials due to its stability and reactivity.
作用機序
Target of Action
It is known that the compound is a derivative of nicotinamide , which is a form of vitamin B3 and a precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+) . NAD+ is involved in numerous biochemical reactions and is essential for energy production and cellular repair .
Mode of Action
For instance, nicotinamide has been shown to prevent Cutibacterium acnes-induced activation of toll-like receptor 2, which ultimately results in the down-regulation of pro-inflammatory interleukin-8 production .
Biochemical Pathways
Nicotinamide is a precursor to NAD+, which plays a crucial role in various biochemical pathways, including those involved in energy production, DNA repair, and cellular stress responses .
Result of Action
For instance, nicotinamide has been shown to have anti-inflammatory effects and can reduce sebum production, which may be beneficial in the treatment of acne .
準備方法
Synthetic Routes and Reaction Conditions
Three-Component Coupling: One efficient method for synthesizing carbamates involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide.
Carbamoylation of Amines: Another method involves the reaction of primary, secondary, and aromatic amines with dimethyl carbonate in a flow system over solid catalysts.
Industrial Production Methods
Industrial production of 2-(Nicotinamido)ethyl phenylcarbamate typically involves large-scale synthesis using the above methods, ensuring high purity and yield through optimized reaction conditions and catalysts.
化学反応の分析
Types of Reactions
Oxidation: 2-(Nicotinamido)ethyl phenylcarbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while reduction may produce amines or alcohols.
類似化合物との比較
Similar Compounds
Ethyl carbamate: A simpler carbamate ester with different reactivity and applications.
Methyl carbamate: Another carbamate ester with distinct properties and uses.
Phenyl carbamate: Similar in structure but lacks the nicotinamido group, leading to different biological activities.
Uniqueness
2-(Nicotinamido)ethyl phenylcarbamate is unique due to the presence of both the nicotinamido and phenylcarbamate groups, which confer specific chemical and biological properties not found in simpler carbamate esters. This uniqueness makes it a valuable compound for research and industrial applications .
特性
IUPAC Name |
2-(pyridine-3-carbonylamino)ethyl N-phenylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-14(12-5-4-8-16-11-12)17-9-10-21-15(20)18-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMBOLSDDWVYAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCCNC(=O)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(propylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2355750.png)
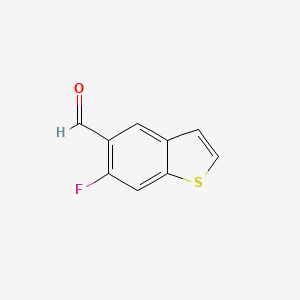
![1-(4-Bromobenzoyl)-3-[(oxolan-3-yl)methoxy]azetidine](/img/structure/B2355753.png)
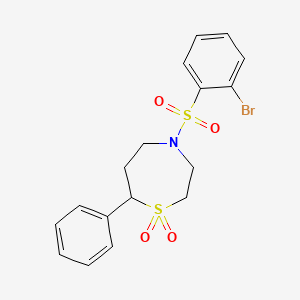
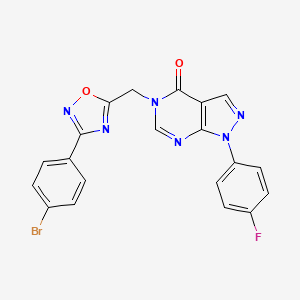
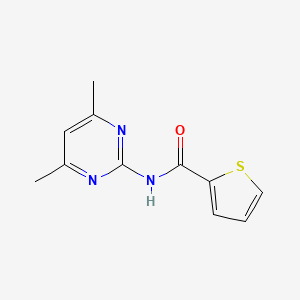
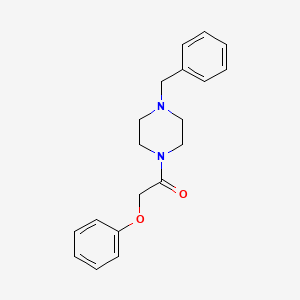
![2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2355761.png)
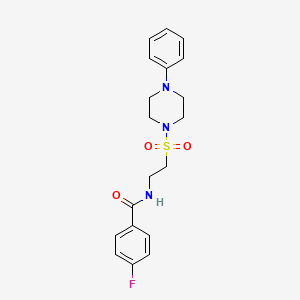
![N-(3-(1H-imidazol-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2355764.png)
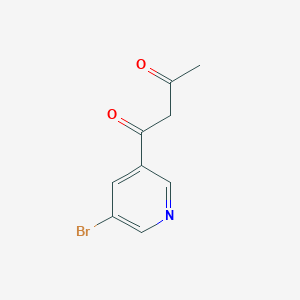
![1-(4-chlorophenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2355771.png)
![3-(2-methoxyethyl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2355772.png)
